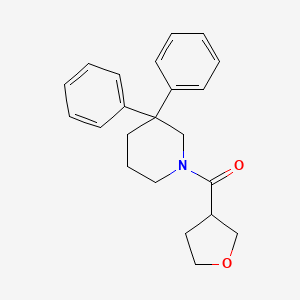

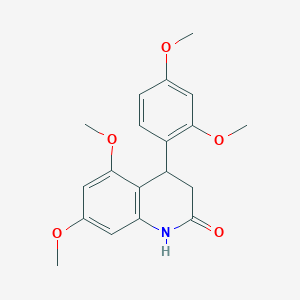

![molecular formula C21H20N2O3S2 B5552067 5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5552067.png)

5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiazolidin-4-one derivatives involves the refluxation of specific imidazolones with thioglycolic acid and anhydrous zinc chloride in ethanol. Intermediate products are synthesized through condensation reactions involving aminophenyl-imidazolones and aldehydes, indicating a multi-step process that could be adapted for the synthesis of the target compound (Patel et al., 2010).

Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives has been extensively studied, revealing significant insights into their conformation and stability. For instance, studies on the crystal structure of similar compounds have shown a wide C-C-C angle at the methine C atom linking two rings, which influences their molecular stability and reactivity (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidin-4-one compounds participate in novel addition reactions and can form adducts in the presence of catalytic amounts of triethylamine. Their reactivity with thiols and the ability to undergo thermal cyclization to form various derivatives highlight their versatile chemical properties (Nagase, 1974).

Physical Properties Analysis

The physical properties of thiazolidin-4-one derivatives, including their crystalline structure and melting points, are crucial for understanding their stability and solubility. The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which significantly affect their physical state and behavior in various solvents (Delgado et al., 2005).

Chemical Properties Analysis

The chemical properties of thiazolidin-4-one derivatives, including their reactivity, synthesis pathways, and interaction with other chemical entities, have been the subject of extensive research. Their ability to undergo various chemical reactions, form stable structures, and exhibit biological activity, makes them of interest in the development of new chemical entities (Nagase, 1974).

Scientific Research Applications

Supramolecular Structures

Research into the structural properties of similar thiazolidinone derivatives has revealed their capability to form hydrogen-bonded dimers, chains of rings, and complex sheets. These structural characteristics are critical for understanding the chemical behavior and potential applications of these compounds in material science and crystallography. The wide C-C-C angle at the methine C atom linking two rings and the hydrogen bonding patterns are notable features (Delgado et al., 2005).

Antimicrobial and Antifungal Activities

Thiazolidinone derivatives have been explored for their antimicrobial and antifungal properties. Various studies have synthesized and characterized these compounds, highlighting their potential as antibacterial and antifungal agents. Some derivatives have demonstrated weak to moderate activity against Gram-negative bacteria, as well as antifungal activity, offering insights into their use in developing new antimicrobial treatments (Alhameed et al., 2019).

Anticancer Potential

The anticancer activity of thiazolidinone derivatives has been evaluated, with some compounds showing promising results against various cancer cell lines. This research underscores the potential of these compounds in the development of new anticancer therapies. The exploration of their mechanisms of action, particularly in inhibiting VEGFR-2, provides a basis for further investigation into their therapeutic applications (El‐Adl et al., 2020).

Synthesis and Characterization

The synthesis and characterization of thiazolidinone derivatives, including methods such as multicomponent reactions, have been detailed. These studies contribute to the broader understanding of the chemical properties of these compounds and their potential applications in medicinal chemistry and drug design. The efficient, cost-effective synthesis methods outlined offer valuable insights for researchers looking to explore the biological activities of these compounds further (Sydorenko et al., 2022).

properties

IUPAC Name |

(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-3-[(E)-(4-methoxy-3-methylphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-13-9-15(5-7-17(13)25-3)11-19-20(24)23(21(27)28-19)22-12-16-6-8-18(26-4)14(2)10-16/h5-12H,1-4H3/b19-11-,22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJSYUPJCZECMY-TZRLVWCCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC(=C(C=C3)OC)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC(=C(C=C3)OC)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

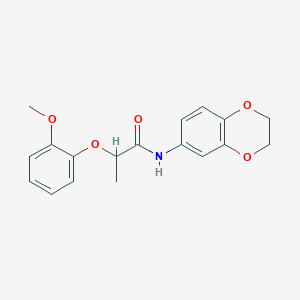

![ethyl [5-(N,N-diethylglycyl)-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5552010.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5552020.png)

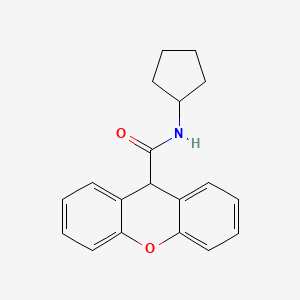

![3-(2-phenoxyethyl)-8-[2-(tetrahydrofuran-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5552039.png)

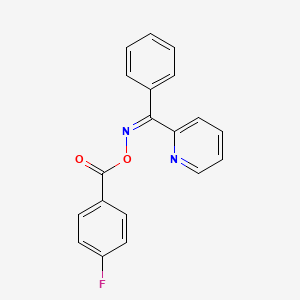

![isopropyl 4-[(anilinocarbonyl)amino]benzoate](/img/structure/B5552047.png)

![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5552052.png)

![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5552091.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5552104.png)